molecular formula C8H8O3 B2950801 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione CAS No. 16479-73-5

4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione

Cat. No.: B2950801
CAS No.: 16479-73-5
M. Wt: 152.149
InChI Key: YIGWIQOEFIWCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione is a versatile small molecule scaffold used in various chemical and biological applications. Its unique tricyclic structure, which includes an oxatricyclo framework, makes it an interesting compound for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione can be achieved through several methods. One common approach involves the acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonane-endo-9-carboxamides. This reaction is typically carried out by heating the starting materials in boiling glacial acetic acid, resulting in the formation of trans-diacetoxy imides of the norbornane series .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

Types of Reactions

4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione undergoes various chemical reactions, including acylation, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trans-diacetoxy imides and other norbornane derivatives .

Mechanism of Action

The mechanism of action for 4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione and its derivatives involves interactions with molecular targets such as N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCC). These interactions can modulate calcium influx and provide neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione is unique due to its specific tricyclic structure, which provides distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to serve as a scaffold for various derivatives further enhances its value in scientific research and industrial applications.

Properties

IUPAC Name

4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-5,7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGWIQOEFIWCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.